molecular formula C6H7BrF3N B14867055 3-(Bromomethyl)-5,5,5-trifluoropentanenitrile

3-(Bromomethyl)-5,5,5-trifluoropentanenitrile

Cat. No.: B14867055
M. Wt: 230.03 g/mol
InChI Key: GZBNJMGUHNCYDG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5,5,5-trifluoropentanenitrile is an organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5,5,5-trifluoropentanenitrile typically involves the bromination of a suitable precursor. One common method involves the bromination of 5,5,5-trifluoropentanenitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5,5,5-trifluoropentanenitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, ethers, or thioethers.

    Reduction: Formation of 3-(Aminomethyl)-5,5,5-trifluoropentanenitrile.

    Oxidation: Formation of 3-(Carboxymethyl)-5,5,5-trifluoropentanenitrile.

Scientific Research Applications

3-(Bromomethyl)-5,5,5-trifluoropentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5,5,5-trifluoropentanenitrile in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate various transformations, including nucleophilic substitution and radical addition reactions. The trifluoromethyl group imparts electron-withdrawing properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-5,5,5-trifluoropentanenitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which confer distinct electronic and steric properties. These features make it a valuable building block in the synthesis of complex molecules and materials with specialized functions.

Properties

Molecular Formula

C6H7BrF3N

Molecular Weight

230.03 g/mol

IUPAC Name

3-(bromomethyl)-5,5,5-trifluoropentanenitrile

InChI

InChI=1S/C6H7BrF3N/c7-4-5(1-2-11)3-6(8,9)10/h5H,1,3-4H2

InChI Key

GZBNJMGUHNCYDG-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(CC(F)(F)F)CBr

Origin of Product

United States

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